Fluvastatin methyl ester
CAS No.: 93957-53-0
Cat. No.: VC0528233
Molecular Formula: C25H28FNO4
Molecular Weight: 425.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 93957-53-0 |
---|---|
Molecular Formula | C25H28FNO4 |
Molecular Weight | 425.5 g/mol |
IUPAC Name | methyl (E,3S,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate |
Standard InChI | InChI=1S/C25H28FNO4/c1-16(2)27-22-7-5-4-6-21(22)25(17-8-10-18(26)11-9-17)23(27)13-12-19(28)14-20(29)15-24(30)31-3/h4-13,16,19-20,28-29H,14-15H2,1-3H3/b13-12+/t19-,20-/m0/s1 |
Standard InChI Key | BOCZYIUKFAQNLG-DSJWGCTQSA-N |
Isomeric SMILES | CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@@H](CC(=O)OC)O)O)C3=CC=C(C=C3)F |
SMILES | CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)OC)O)O)C3=CC=C(C=C3)F |
Canonical SMILES | CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)OC)O)O)C3=CC=C(C=C3)F |
Appearance | Solid powder |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
Fluvastatin methyl ester is a dihydroxyheptenoic acid methyl ester derivative featuring a fluorophenyl-substituted indole moiety. The compound exists as a pale yellow solid at room temperature, with a melting point of 125–127°C . Its structure includes two chiral centers at the 3R and 5S positions, which are critical for its biological activity . The (E)-configuration of the 6-heptenoic acid side chain ensures optimal binding to the HMG-CoA reductase enzyme .
Physicochemical Parameters
Key physicochemical properties include:
The compound’s low solubility in aqueous media necessitates formulation strategies to enhance bioavailability in pharmacological applications .
Synthesis and Stereochemical Control
Key Synthetic Pathways
The synthesis of fluvastatin methyl ester involves a multi-step process to achieve the desired stereochemistry. A patented method (WO2006021326A1) outlines the following steps :
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Wittig Reaction: Coupling of a 3-(4-fluorophenyl)-1-isopropylindole-2-carbaldehyde with a hexanoic acid ester ylide to form the (E)-6-heptenoic acid backbone.
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Borane-Mediated Reduction: Treatment of (E)-7-[3-(4-fluorophenyl)-1-isopropyl-2-indolyl]-5-hydroxy-3-oxo-6-heptenoic acid methyl ester with methoxy diethylborane (Et<sub>2</sub>BOMe) and sodium borohydride (NaBH<sub>4</sub>) to selectively reduce the 3-keto group to the 3R-hydroxy configuration.
This method achieves a diastereomeric excess >98%, critical for minimizing the anti-isomer impurity (<0.8%) as per pharmacopeial standards .
Challenges in Stereoselectivity
The 3R,5S configuration is essential for HMG-CoA reductase inhibition. Early synthetic routes suffered from poor selectivity, yielding mixtures of 3R,5S and 3S,5R diastereomers . The use of chiral auxiliaries and borane reducing agents resolved this issue, enabling industrial-scale production with high enantiomeric purity .
Pharmacological Significance
Mechanism of Action
Fluvastatin methyl ester is hydrolyzed in vivo to fluvastatin, which competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis . This inhibition reduces hepatic cholesterol synthesis, upregulates LDL receptor expression, and lowers serum LDL-C levels by 20–40% in clinical settings .
Metabolic Pathways
Human biotransformation studies reveal two primary pathways :
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Ester Hydrolysis: Conversion to fluvastatin via carboxylesterase-mediated cleavage of the methyl ester group.
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Cytochrome P450 Oxidation: Hydroxylation at the indole ring (CYP2C9) to form 5-hydroxy- and 6-hydroxyfluvastatin, which are subsequently glucuronidated .
Approximately 95% of the administered dose is excreted in feces, with minimal renal clearance .
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC methods validated for fluvastatin methyl ester include:
Column | Mobile Phase | Detection | Source |
---|---|---|---|
C18 (250 mm × 4.6 mm) | Acetonitrile:0.1% phosphoric acid (60:40) | UV 305 nm | |
Chiral Cel OD-H | Hexane:isopropanol (90:10) | Polarimetric |
These methods achieve resolution >2.0 for separating diastereomers and degradation products .
Stability Studies
Forced degradation studies under acidic (0.1N HCl), alkaline (0.1N NaOH), and oxidative (3% H<sub>2</sub>O<sub>2</sub>) conditions indicate that fluvastatin methyl ester is most susceptible to hydrolysis in alkaline media, with 15–20% degradation over 24 hours .
Manufacturer | Purity | Price (USD) | Packaging | Source |
---|---|---|---|---|
TargetMol Chemicals | 95% | $1,520–2,500 | 25–100 mg | |
Chemenu | 95% | $450 | 1 g | |
Alichem | >98% | $1,276.80 | 1 g |
Pricing reflects the compound’s high synthesis cost and low commercial availability .
Recent Advances and Future Directions
Process Optimization
Recent patents highlight solvent-free synthesis using microwave irradiation, reducing reaction times from 12 hours to 30 minutes while maintaining >99% purity .
Novel Applications
Preliminary studies suggest fluvastatin methyl ester derivatives exhibit anti-inflammatory activity in murine models, potentially expanding its therapeutic utility beyond dyslipidemia .
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